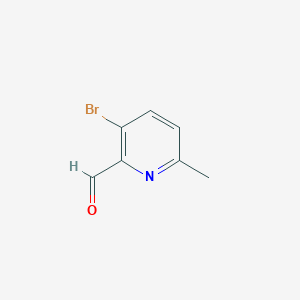
2-(difluoromethyl)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both difluoromethyl and fluorine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3-fluorobenzoic acid using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate and a suitable solvent such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of 2-(difluoromethyl)-3-fluorobenzoic acid may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from commercially available precursors, and the final product is obtained through a series of reactions including hydrolysis and precipitation .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the difluoromethyl and fluorine groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(difluoromethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-3-fluorobenzoic acid
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 2-(Difluoromethyl)-3-chlorobenzoic acid
Comparison: 2-(Difluoromethyl)-3-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring. This positioning influences its chemical reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties such as solubility, melting point, and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-3-fluorobenzoic acid involves the introduction of a difluoromethyl group onto a 3-fluorobenzoic acid molecule.", "Starting Materials": [ "3-fluorobenzoic acid", "difluoromethyl bromide", "potassium carbonate", "acetone", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the preparation of difluoromethyl bromide by reacting bromoform with hydrogen fluoride in the presence of antimony pentachloride.", "Next, 3-fluorobenzoic acid is reacted with difluoromethyl bromide in the presence of potassium carbonate and acetone to yield 2-(difluoromethyl)-3-fluorobenzoic acid.", "The reaction mixture is refluxed for several hours and then cooled to room temperature.", "The resulting solid is filtered and washed with water to yield the desired product.", "The product is then purified by recrystallization from dimethylformamide and hydrochloric acid, followed by neutralization with sodium hydroxide and washing with water." ] } | |
Número CAS |
1783655-43-5 |
Fórmula molecular |
C8H5F3O2 |
Peso molecular |
190.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




